molecular formula C9H10ClNO B13072854 3-(3-Chlorophenyl)azetidin-3-ol

3-(3-Chlorophenyl)azetidin-3-ol

Cat. No.: B13072854
M. Wt: 183.63 g/mol
InChI Key: ZRKGUTDJVWGJDW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve refluxing for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)azetidin-3-ol
  • 3-(4-Chlorophenyl)azetidin-3-ol
  • 3-(3-Bromophenyl)azetidin-3-ol

Uniqueness

3-(3-Chlorophenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(3-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

ZRKGUTDJVWGJDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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